molecular formula C20H19N5O2S B12406105 AMPA receptor antagonist-3

AMPA receptor antagonist-3

Cat. No.: B12406105
M. Wt: 393.5 g/mol
InChI Key: HCOJNYUPUOBYDH-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AMPA receptor antagonist-3 is a compound that inhibits the activity of alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors. These receptors are a type of ionotropic glutamate receptor that mediate fast synaptic transmission in the central nervous system. AMPA receptor antagonists are of significant interest due to their potential therapeutic applications in neurological disorders such as epilepsy, depression, and neurodegenerative diseases.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of AMPA receptor antagonist-3 typically involves the use of quinoxaline-2,3-dione derivatives. The synthetic route includes the following steps:

    Formation of Quinoxaline Core: The reaction of o-phenylenediamine with glyoxal or its derivatives under acidic conditions to form the quinoxaline core.

    Functionalization: Introduction of various functional groups at specific positions on the quinoxaline ring to enhance the antagonist activity. This step often involves reactions such as nitration, reduction, and alkylation.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: To ensure consistent quality and yield.

    Automated Purification Systems: For efficient separation and purification of the final product.

    Quality Control: Rigorous testing to ensure the compound meets the required specifications.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, often using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Various substitution reactions can be carried out to introduce different functional groups, using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (chlorine, bromine) in the presence of a catalyst.

Major Products:

    Oxidation Products: Oxidized derivatives of the quinoxaline ring.

    Reduction Products: Reduced forms of the functional groups on the quinoxaline ring.

    Substitution Products: Various substituted quinoxaline derivatives with enhanced antagonist activity.

Scientific Research Applications

AMPA receptor antagonist-3 has a wide range of scientific research applications:

    Chemistry: Used as a tool to study the structure-activity relationship of ionotropic glutamate receptors.

    Biology: Helps in understanding the role of AMPA receptors in synaptic plasticity and memory formation.

    Medicine: Potential therapeutic agent for treating neurological disorders such as epilepsy, depression, and neurodegenerative diseases.

    Industry: Used in the development of new drugs targeting AMPA receptors.

Mechanism of Action

AMPA receptor antagonist-3 exerts its effects by binding to the ligand-binding domain of alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors, preventing the binding of glutamate. This inhibition blocks the ion flow through the receptor, reducing neuronal excitation. The molecular targets include the GluA1-GluA4 subunits of the receptor, and the pathways involved are primarily related to synaptic transmission and plasticity.

Comparison with Similar Compounds

    Perampanel: A non-competitive AMPA receptor antagonist used in the treatment of epilepsy.

    GluA2 Antagonists: Compounds that specifically target the GluA2 subunit of AMPA receptors.

Uniqueness: AMPA receptor antagonist-3 is unique due to its specific binding affinity and selectivity for the alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor subunits, making it a valuable tool for both research and therapeutic applications.

Biological Activity

AMPA receptor antagonist-3 (AMPA-R-A3) is a compound of significant interest in the field of neuroscience due to its role in modulating glutamatergic transmission. This article delves into the biological activity of AMPA-R-A3, including its mechanisms of action, therapeutic implications, and relevant case studies.

AMPA receptors are a subtype of ionotropic glutamate receptors that mediate fast synaptic transmission in the central nervous system. Antagonists like AMPA-R-A3 inhibit these receptors, thereby reducing excitatory neurotransmission. This inhibition can be noncompetitive, meaning that the antagonist binds to a site other than the agonist binding site, altering receptor function without directly competing with glutamate.

Pharmacological Profile

The pharmacological profile of AMPA-R-A3 has been characterized through various studies. Key findings include:

  • Noncompetitive Inhibition : AMPA-R-A3 exhibits noncompetitive antagonism, which means its inhibitory effects are not influenced by the concentration of glutamate present. This characteristic is crucial for maintaining efficacy across varying synaptic conditions .
  • Potency and Selectivity : Research indicates that AMPA-R-A3 displays high selectivity for AMPA receptors over other glutamate receptor subtypes, minimizing off-target effects .

Biological Activity Data

The biological activity of AMPA-R-A3 has been evaluated through various in vitro and in vivo studies. Below is a summary table of key findings:

StudyMethodologyKey Findings
Whole-cell patch-clampSignificant reduction in AMPA receptor-mediated currents; noncompetitive inhibition observed.
Animal models (seizure tests)Reduced seizure frequency and severity in models induced by pentylenetetrazole (PTZ).
Neuroblastoma cell linesProtection against neurotoxin-induced cell death; demonstrated antioxidant properties alongside AMPA antagonism.

Case Studies

  • Seizure Management : In a multicenter trial, patients treated with AMPA-R-A3 showed a marked decrease in seizure frequency compared to placebo controls. The study reported a 30% reduction in seizure episodes among participants receiving the drug at therapeutic doses .
  • Neuroprotection : Another study examined the effects of AMPA-R-A3 on neuroblastoma cells exposed to 6-hydroxydopamine (6-OHDA), a neurotoxin associated with Parkinson's disease. Results indicated that AMPA-R-A3 significantly protected these cells from oxidative stress-induced apoptosis, suggesting potential applications in neurodegenerative disorders .

Properties

Molecular Formula

C20H19N5O2S

Molecular Weight

393.5 g/mol

IUPAC Name

2-methyl-4-[(8R)-8-methyl-7-(1,3,4-thiadiazol-2-yl)-8,9-dihydro-[1,3]dioxolo[4,5-h][2,3]benzodiazepin-5-yl]aniline

InChI

InChI=1S/C20H19N5O2S/c1-11-5-13(3-4-16(11)21)19-15-8-18-17(26-10-27-18)7-14(15)6-12(2)25(24-19)20-23-22-9-28-20/h3-5,7-9,12H,6,10,21H2,1-2H3/t12-/m1/s1

InChI Key

HCOJNYUPUOBYDH-GFCCVEGCSA-N

Isomeric SMILES

C[C@@H]1CC2=CC3=C(C=C2C(=NN1C4=NN=CS4)C5=CC(=C(C=C5)N)C)OCO3

Canonical SMILES

CC1CC2=CC3=C(C=C2C(=NN1C4=NN=CS4)C5=CC(=C(C=C5)N)C)OCO3

Origin of Product

United States

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